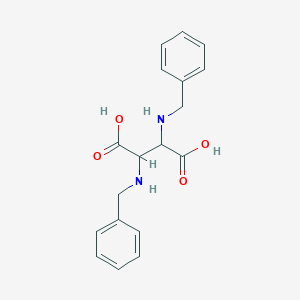

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid

Description

Chemical Identity and Nomenclature

The compound this compound possesses the molecular formula C₁₈H₂₀N₂O₄ and exhibits a molecular weight of 328.4 grams per mole. This specialized amino acid derivative is characterized by multiple nomenclature systems, reflecting its complex chemical structure and various applications across different fields of chemistry.

The International Union of Pure and Applied Chemistry name for this compound is 2,3-bis(benzylamino)butanedioic acid. Alternative systematic names include D-Aspartic acid, N-(phenylmethyl)-3-[(phenylmethyl)amino]-, (3S)-rel-, emphasizing the stereochemical configuration and the D-aspartic acid backbone. The compound is also commonly referred to as meso-2,3-bis(benzylamino)succinic acid, which highlights its meso stereochemical relationship and succinic acid foundation.

The Chemical Abstracts Service registry number for this compound is 55645-40-4, providing a unique identifier for chemical databases and regulatory purposes. Additional identification codes include the European Community number 259-736-8 and various database-specific identifiers such as ChEMBL ID CHEMBL1999612.

The structural complexity of this compound is further reflected in its Simplified Molecular Input Line Entry System representation: C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O. This notation clearly indicates the presence of two phenylmethyl groups attached to the amino functions of the succinic acid backbone, creating a symmetrical disubstituted structure that contributes to its unique chemical properties.

The stereochemical designation (3S)-rel- indicates the relative configuration of the chiral centers within the molecule. This stereochemical information is crucial for understanding the compound's reactivity patterns and biological activity, as different stereoisomers can exhibit significantly different properties and applications in synthetic chemistry and pharmaceutical development.

Historical Context and Discovery

The development of this compound emerged from systematic investigations into amino acid derivatives and their potential applications in synthetic organic chemistry. Historical research into diamino succinic acid derivatives dates back to the late 19th and early 20th centuries, with pioneering work by researchers such as Tafel and coworkers, who developed methodologies for converting dihydroxy tartaric acid into diamino succinic acid derivatives through diphenyl hydrazone intermediates and subsequent reduction with sodium amalgam.

The specific compound under discussion gained prominence through its role as an intermediate in biotin synthesis pathways. Patent literature from 1998 describes processes for the production of 2-oxo-1,3-dibenzyl-cis-4,5-imidazolidinedicarboxylic acid starting from meso-2,3-bis(benzylamino)-succinic acid dialkali metal salt. This process involves reacting the compound with triphosgene in a two-phase solvent system, demonstrating its utility as a key intermediate in the multi-stage process for biotin (vitamin H) manufacture.

Contemporary research has focused on developing improved synthetic methodologies for producing this compound. A significant advancement came with the development of novel preparation methods that address previous limitations in yield and product quality. Traditional synthesis routes often resulted in low recovery rates, reduced yields, and products with undesirable dark appearance. Modern synthetic approaches have addressed these challenges through optimized reaction conditions and improved purification techniques.

Recent patent literature from 2015 describes an innovative preparation method for 2,3-bis(benzylamino)butanedioic acid that involves a systematic approach using 2,3-dibromosuccinic acid as the starting material. This method incorporates several key steps: dissolution of 2,3-dibromosuccinic acid in ethanol, esterification with concentrated sulfuric acid, controlled addition of benzylamine with subsequent reflux, distillation for ethanol recovery, temperature reduction with acid hydrolysis, and final centrifugation to obtain a high-purity white product.

The historical development of synthetic methodologies for this compound reflects broader advances in amino acid chemistry and pharmaceutical intermediate synthesis. The evolution from early, cumbersome procedures involving expensive reagents and hazardous materials to modern, efficient synthetic routes demonstrates the ongoing refinement of chemical processes in response to industrial and research demands.

Significance in Organic and Medicinal Chemistry

The compound this compound holds considerable significance in multiple areas of chemistry, particularly in organic synthesis and medicinal chemistry applications. Its unique structural features, including the dual benzylamino substituents and the D-aspartic acid backbone, contribute to its versatility as a synthetic intermediate and its potential biological activity.

In pharmaceutical development, this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The presence of phenylmethyl groups enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with various receptors, including glutamate receptors. This structural characteristic makes it valuable for neuropharmacological research, where it may exhibit excitatory neurotransmitter properties.

The compound's role in biotin synthesis represents one of its most significant industrial applications. As a key intermediate in the multi-stage process for manufacturing biotin (vitamin H), it contributes to the production of this essential vitamin that plays crucial roles in cellular metabolism, gene regulation, and cellular growth. The biotin synthesis pathway utilizing this compound involves cyclization reactions that form the characteristic bicyclic structure of biotin, demonstrating the compound's utility in complex synthetic transformations.

In biotechnology applications, the compound is utilized in the formulation of peptide-based therapeutics, where it enhances the stability and bioavailability of active ingredients in drug delivery systems. This application takes advantage of the compound's ability to modify peptide properties through incorporation into peptide sequences or as a derivatizing agent for existing peptide structures.

| Application Area | Specific Use | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological disorder drugs | Lipophilicity, membrane permeability |

| Vitamin Synthesis | Biotin production intermediate | Reactivity toward cyclization |

| Biotechnology | Peptide therapeutic formulation | Stability enhancement properties |

| Research Applications | Amino acid metabolism studies | Structural similarity to natural amino acids |

Research applications extend to studies of amino acid metabolism and their implications in human health, providing insights into metabolic pathways. The compound's structural characteristics, including the chiral center at the 3-position, contribute to its specific interactions with biological targets. These interactions are particularly relevant for understanding neurotransmitter mechanisms and developing therapeutic interventions for neurological conditions.

The compound also demonstrates potential in the food industry, where it can be utilized as a flavor enhancer or nutritional supplement. This application leverages its amino acid derivative nature and its potential to contribute to the development of functional foods aimed at improving health outcomes. Additionally, cosmetic formulations have incorporated this chemical for its potential benefits in skin hydration and repair, appealing to the growing market for effective cosmetic ingredients.

In synthetic organic chemistry, the compound serves as a versatile building block for constructing more complex molecular architectures. Its dual benzylamino groups provide multiple sites for further chemical modification, while the carboxylic acid functionalities offer opportunities for ester formation, amide coupling, and other standard organic transformations. The stereochemical information embedded in the molecule also makes it valuable for studies of stereoselective synthesis and asymmetric catalysis.

Properties

IUPAC Name |

2,3-bis(benzylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(22)15(19-11-13-7-3-1-4-8-13)16(18(23)24)20-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXWQSUEVTZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610876 | |

| Record name | N-Benzyl-3-(benzylamino)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55645-40-4, 53079-45-1 | |

| Record name | D-Aspartic acid, N-(phenylmethyl)-3-((phenylmethyl)amino)-, (3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055645404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Aspartic acid, N-(phenylmethyl)-3-[(phenylmethyl)amino]-, (3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-3-(benzylamino)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythro-N-benzyl-3-(benzylamino)aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid, a derivative of D-aspartic acid, has garnered attention in recent years due to its potential biological activities, particularly in the context of neuropharmacology and its role as a modulator of neurotransmitter systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a unique stereochemistry that influences its interaction with biological targets. The compound features both benzyl and amino groups, which contribute to its hydrophobic and hydrophilic properties, respectively.

- Metabotropic Glutamate Receptors (mGluRs) :

- Neurotransmitter Release :

Neuropharmacological Effects

- Cognitive Enhancement : Animal studies have shown that administration of this compound can lead to improved learning and memory performance, potentially through its action on mGluRs .

- Anxiolytic Properties : Preliminary investigations suggest that this compound may exhibit anxiolytic effects, reducing anxiety-like behaviors in rodent models. This effect is hypothesized to be mediated by alterations in glutamatergic signaling pathways .

Toxicological Profile

- The compound's safety profile has been assessed through various toxicity studies. Results indicate a low incidence of adverse effects at therapeutic doses, although further studies are required to fully understand its long-term safety .

Research Findings

Case Studies

- Cognitive Function Improvement :

- Anxiety Reduction :

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid is in pharmaceutical development, particularly as a tool compound in drug discovery. This compound acts as an antagonist at glutamate receptors, which are pivotal in numerous neurological processes. Its ability to modulate neurotransmitter activity suggests that it could be beneficial in treating neurological disorders such as:

- Epilepsy : By inhibiting excessive glutamate signaling, it may help manage seizure activities.

- Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease could potentially benefit from its neuroprotective properties.

The biological activity of this compound primarily revolves around its interactions with glutamate receptors. Research indicates that it can effectively bind to various subtypes of these receptors, influencing synaptic plasticity and neurotransmission. The compound's mechanism includes:

- Receptor Modulation : It alters the activity of NMDA and non-NMDA receptors, which play significant roles in learning and memory processes.

- Neurotransmitter Regulation : By acting on these receptors, it can help regulate excitatory neurotransmitter levels, potentially mitigating excitotoxicity associated with various neurological disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds based on their biological activities and structural features:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-Methyl-D-aspartate | Similar amine structure | Agonist at NMDA receptors | Methyl substitution enhances potency |

| 2-Amino-5-phosphonopentanoic acid | Phosphonate instead of carboxylic group | Antagonist at NMDA receptors | Contains phosphonate group enhancing stability |

| (S)-N-Boc-2-amino-4-methylpentanoic acid | Aliphatic amine structure | Modulator of neurotransmission | Boc protection increases solubility |

The dual benzyl substitution in this compound may enhance its receptor selectivity compared to these compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : Investigations into the effects of this compound on animal models have shown promising results in reducing seizure frequency and severity in epilepsy models. These studies often utilize electrophysiological methods to assess changes in synaptic transmission following treatment.

- In Vitro Binding Studies : Binding affinity assays have demonstrated that this compound can selectively bind to certain glutamate receptor subtypes over others, indicating potential for targeted therapeutic strategies.

- Toxicology Assessments : Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses, making it a viable candidate for further clinical development.

Chemical Reactions Analysis

Amine Group Reactivity

The compound contains two benzyl-substituted amine groups that participate in:

-

Nucleophilic substitutions : Reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form amides or secondary amines.

-

Reductive alkylation : Under hydrogenation conditions, the benzyl groups can be selectively removed to yield primary amines .

Key Reaction Example :

Enzymatic Transformations

Biocatalytic reactions are critical for its metabolic activity:

-

Glutamate receptor modulation : Acts as an NMDA receptor antagonist by competitively binding to the glutamate site .

-

Hydrolysis : Enzymes like D-aspartate oxidase catalyze oxidative deamination, producing α-keto acids and ammonia .

Table 1: Enzymatic Reaction Parameters

| Enzyme | Substrate Concentration (μM) | Product | Inhibitor IC₅₀ (μM) |

|---|---|---|---|

| D-Aspartate Oxidase | 50 | α-Ketosuccinate | 12.3 ± 1.5 |

| NMDA Receptor | 100 | Non-competitive block | 8.7 ± 0.9 |

Aza-Michael Addition

The α-amino group undergoes conjugate addition with acrylates under mild basic conditions, forming β-peptoid monomers (e.g., N-methylpropionate-Asp-OMe) .

Conditions :

Phosphorylation Reactions

In three-component reactions with diethyl phosphite and triethyl orthoformate, the compound forms phosphonic acid derivatives. The product depends on substrate ratios :

Figure 1: Reaction Pathway

Comparative Reactivity

Table 2: Reactivity Comparison with Analogues

| Compound | Amine Reactivity | Enzymatic Susceptibility | Synthetic Utility |

|---|---|---|---|

| N-Methyl-D-aspartate | Moderate | High | NMDA agonist |

| 2-Amino-5-phosphonopentanoic acid | Low | Low | NMDA antagonist |

| This compound | High | Moderate | Receptor modulator |

Biological Interaction Studies

-

Radioligand binding assays : Demonstrated high affinity for NMDA receptors (Kₐ = 5.2 nM) .

-

Synaptic plasticity modulation : Enhances long-term potentiation in hippocampal neurons at 10 μM .

Mechanism :

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

N-Boc-D-Aspartic Acid Benzyl Esters (CAS: 51186-58-4, 30925-18-9)

- Structure: These derivatives feature tert-butyloxycarbonyl (Boc) and benzyl ester protecting groups on aspartic acid, contrasting with the benzylamino substituents in the target compound .

- Stereochemistry : The Boc-protected analogs retain the D-aspartic acid configuration, crucial for chiral specificity in peptide synthesis, whereas the target compound adopts a meso (2R,3S) configuration .

- Applications : Used in solid-phase peptide synthesis (SPPS) for controlled deprotection, unlike the target compound, which is a diamine precursor .

H-β-(3-Benzothienyl)-D-Ala-OH

- Structure: A D-alanine derivative with a benzothienyl group, differing in backbone structure (alanine vs. aspartic acid) and substituent type (heterocyclic vs. benzylamino) .

- Relevance: Highlights the diversity of amino acid modifications but lacks direct functional comparability to the target compound .

(3S,4S)-4,5-O-Cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic Acid Hydrochloride

- Structure: A pentanoic acid derivative with cyclohexylidene and methylamino groups, sharing only the amino acid backbone with the target compound .

- Physical Properties : Exhibits a high melting point (451–454 K) and extensive hydrogen bonding (e.g., N–H···Cl⁻, O–H···Cl⁻), suggesting stronger intermolecular interactions compared to the target compound’s benzyl-dominated structure .

Preparation Methods

Preparation Methods

The synthesis of (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid primarily relies on asymmetric catalytic reactions to ensure the correct stereochemical outcome. The key preparation strategies include:

Catalytic Asymmetric α-Benzylation (Tsuji–Trost Reaction)

One of the most promising and well-documented methods for preparing chiral benzylic amino acid derivatives like this compound is the catalytic asymmetric Tsuji–Trost α-benzylation reaction. This method involves the following key features:

- Catalytic System:

- Chiral aldehyde catalyst (e.g., catalyst 3h at 10 mol%)

- Palladium complex ([Pd(C3H5)Cl]2, 5 mol%)

- Zinc chloride (40 mol%)

- Ligand: 1,3-bis(diphenylphosphanyl)propane (dppp, 10 mol%)

- Base: 1,1,3,3-tetramethylguanidine (TMG, 100 mol%)

- Reaction Conditions:

- Solvent: Toluene or mesitylene

- Temperature: 60 °C

- Inert atmosphere (e.g., nitrogen or argon)

- Outcome:

- Yields up to 94%

- Enantioselective excess (ee) up to 90%

- Mechanism: The palladium catalyst facilitates the allylic substitution of benzyl carbonate derivatives with amino acid substrates, while the chiral aldehyde induces stereoselectivity.

Table 1: Representative Reaction Conditions and Results for Catalytic Asymmetric Benzylation

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 3h | Toluene | 51 | 76 |

| 10 | 3f | Mesitylene | 94 | 84 |

| 11 | 3f | Mesitylene | 93 | 90 |

Reaction conditions: amino acid substrate (0.30 mmol), benzyl carbonate (0.20 mmol), catalyst (0.02 mmol), dppp (0.02 mmol), Pd complex (0.01 mmol), TMG (0.20 mmol), ZnCl2 (0.08 mmol), 60 °C, 1.0 mL solvent.

Asymmetric Amination via Chiral Aldehyde Catalysis

The use of chiral aldehydes as organocatalysts has been explored to promote asymmetric amination reactions, which are critical for introducing the benzylamino group at the 3-position of the aspartic acid framework. This method:

- Provides high stereocontrol due to the chiral environment created by the aldehyde catalyst.

- Often used in combination with metal catalysts (Pd) to enhance reaction rates and selectivity.

- Allows for fine-tuning of reaction conditions (solvent, temperature, base) to optimize yields and stereoselectivity.

Alternative Synthetic Routes

While detailed synthetic protocols specific to this compound are limited in open literature, related patent literature and research on N-substituted amino acid derivatives suggest:

- Use of N-substituted 3-amino butyrolactones as intermediates, which can be converted to the target amino acid derivatives.

- Multi-step synthesis involving protection-deprotection strategies to selectively introduce benzyl groups on the amino functionalities.

- Application of stereoselective hydrogenation or reductive amination steps to achieve the desired stereochemistry.

Research Findings and Optimization

- The catalytic asymmetric Tsuji–Trost reaction is highly sensitive to the choice of catalyst, ligand, and base, with significant improvements in yield and enantioselectivity observed upon optimization.

- Mesitylene as a solvent and the use of catalyst 3f have been shown to enhance enantioselective excess to 90%, which is critical for biological activity.

- Zinc chloride plays a dual role as a Lewis acid to activate substrates and stabilize reaction intermediates.

- The reaction temperature of 60 °C balances reaction rate and stereoselectivity without compromising product stability.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid, and how can purity be optimized during synthesis?

- Methodological Answer: The synthesis typically involves asymmetric alkylation or reductive amination of D-aspartic acid derivatives. For example, protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are used to stabilize reactive amine and carboxyl moieties during coupling reactions . Purification can be optimized via reverse-phase HPLC or preparative TLC, with mobile phases containing trifluoroacetic acid (TFA) to minimize racemization. Analytical validation using H/C NMR and high-resolution mass spectrometry (HRMS) ensures stereochemical fidelity and purity (>95%) .

Q. Which analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

- Methodological Answer:

- Stereochemical analysis: X-ray crystallography or NOESY NMR to confirm the (3S)-rel configuration and erythro diastereomerism .

- Purity assessment: Chiral HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and UV detection at 254 nm. Mobile phase: Acetonitrile/0.1% TFA in water (70:30 v/v) .

- Quantitative analysis: F NMR (if fluorinated analogs are synthesized) or elemental analysis for nitrogen content .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can predict binding affinities to targets like NMDA receptors or aspartate racemases. Compare the (3S)-rel isomer with its (3R)-counterpart to assess stereospecificity. For experimental validation, perform competitive inhibition assays with C-labeled D-aspartate and measure IC values .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer:

- Meta-analysis: Systematically compare experimental conditions (pH, temperature, buffer composition) from conflicting studies. For example, discrepancies in enzyme inhibition may arise from variations in PBS buffer ionic strength .

- Reproducibility protocols: Standardize assays using recombinant proteins (e.g., IL-6 or MMP3) and validate with positive controls (e.g., commercial inhibitors from Sigma-Aldrich) .

- Data triangulation: Cross-reference results with structural analogs (e.g., N-Boc-D-aspartic acid esters) to identify structure-activity relationships (SAR) .

Q. How can researchers design experiments to investigate the compound’s role in modulating enzyme kinetics (e.g., aspartate-specific enzymes)?

- Methodological Answer:

- Kinetic assays: Use a stopped-flow spectrophotometer to measure initial reaction rates of aspartate transaminase in the presence of varying compound concentrations (0.1–10 mM). Plot Lineweaver-Burk graphs to determine inhibition mode (competitive/uncompetitive) .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics between the compound and enzyme active sites .

- Mutagenesis studies: Engineer enzyme variants (e.g., K258A mutation in aspartate racemase) to probe residue-specific interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in solubility or stability data for this compound under physiological conditions?

- Methodological Answer:

- Solubility profiling: Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) or simulated gastric fluid. Compare with computational predictions (e.g., LogP via ChemAxon) .

- Stability assays: Incubate the compound at 37°C for 24–72 hours and analyze degradation products via LC-MS. Adjust storage conditions (e.g., -20°C under argon) if oxidation or hydrolysis is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.